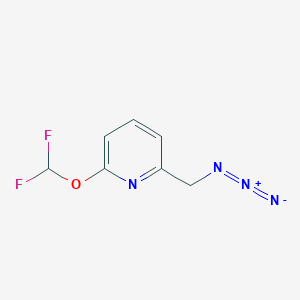![molecular formula C21H25N5OS B2397219 2-{[5-(4-tert-butylphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide CAS No. 893726-67-5](/img/structure/B2397219.png)
2-{[5-(4-tert-butylphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[5-(4-tert-butylphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a compound that has piqued the interest of researchers due to its unique structural features and potential applications in various scientific domains. This compound consists of a triazole ring, substituted with tert-butylphenyl and methylphenyl groups, linked via a sulfanyl bridge to an acetohydrazide moiety. These features contribute to its distinct chemical reactivity and biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: : The synthesis of 2-{[5-(4-tert-butylphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide typically involves multi-step synthetic pathways The process begins with the formation of the 1,2,4-triazole ring through the reaction of hydrazine derivatives with appropriately substituted acylhydrazones
Industrial Production Methods: : Industrially, the production of such a compound would likely involve optimization of the synthetic routes to maximize yield and purity. This might include the use of automated reactors and continuous flow processes, where the precise control of reaction parameters ensures consistent product quality. The choice of solvents, catalysts, and purification techniques would be critical to the scalable synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: : Reduction of the hydrazide moiety could lead to the corresponding amine.
Substitution: : The triazole ring and aromatic substituents can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: : Hydrogen peroxide or m-chloroperbenzoic acid for oxidation.
Reducing agents: : Lithium aluminum hydride or sodium borohydride for reduction.
Substitution conditions: : Use of Lewis acids or bases depending on the type of substitution reaction.
Major Products Formed
Oxidation: : Formation of sulfoxides or sulfones.
Reduction: : Formation of the corresponding amines.
Substitution: : A variety of substituted derivatives depending on the reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: : The compound's diverse functional groups make it a valuable intermediate in organic synthesis, enabling the construction of more complex molecules.
Biology: : The compound has potential as a bioactive molecule, possibly exhibiting antimicrobial, antifungal, or anticancer properties.
Medicine: : Its structural features suggest it could be a lead compound in drug discovery efforts targeting specific enzymes or receptors.
Industry: : Applications might include its use as a precursor in the synthesis of specialized materials or as an additive in chemical processes requiring specific reactivity profiles.
Wirkmechanismus
The compound's mechanism of action would depend on its specific application. For example, as an antimicrobial agent, it might interfere with bacterial cell wall synthesis or disrupt membrane integrity. If it acts as an enzyme inhibitor, it might bind to the active site or allosteric site of the target enzyme, inhibiting its function. The molecular targets could include proteins, nucleic acids, or other biomolecules, and the pathways involved would be those related to the specific biological activity being exploited.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,4-Triazole derivatives: : Other compounds with the 1,2,4-triazole ring, but differing in their substituents, such as 1,2,4-triazol-3-thione.
Acetohydrazides: : Compounds with the acetohydrazide moiety but different linked functional groups, like 2-{[5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide.
Uniqueness
The combination of the triazole ring with the sulfanyl linkage and specific aryl substituents gives 2-{[5-(4-tert-butylphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide unique steric and electronic properties.
This uniqueness might translate into distinct reactivity and biological activity profiles compared to other similar compounds.
So, what do you think? Ready to explore the world of chemistry a bit further?
Eigenschaften
IUPAC Name |
2-[[5-(4-tert-butylphenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetohydrazide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5OS/c1-14-5-11-17(12-6-14)26-19(24-25-20(26)28-13-18(27)23-22)15-7-9-16(10-8-15)21(2,3)4/h5-12H,13,22H2,1-4H3,(H,23,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRFUATPPSWMCEC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NN)C3=CC=C(C=C3)C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}-4-(trifluoromethyl)benzamide](/img/structure/B2397138.png)

![3-(2-chloro-6-fluorophenyl)-N'-{[1-(3-fluorobenzyl)-4-piperidinyl]carbonyl}-5-methyl-4-isoxazolecarbohydrazide](/img/structure/B2397145.png)
![2-[5-(2-Carboxyphenyl)furan-2-yl]quinoline-4-carboxylic acid](/img/structure/B2397148.png)




![2-(Benzo[d][1,3]dioxol-5-yloxy)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)propan-1-one](/img/structure/B2397156.png)

![N-(4-nitrophenyl)-2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2397158.png)

